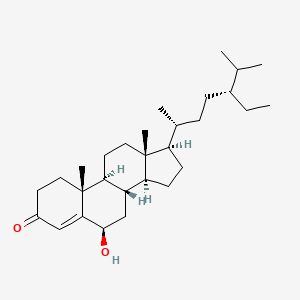

6beta-Hydroxystigmast-4-en-3-one

Description

Nomenclature and Classification

The systematic nomenclature of 6β-Hydroxystigmast-4-en-3-one reflects the complex structural hierarchy inherent in steroid chemistry, following established conventions for naming polycyclic compounds with multiple stereogenic centers. The compound is officially designated by the International Union of Pure and Applied Chemistry nomenclature as (6R,8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-6-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one. This systematic name precisely defines the stereochemical configuration at each chiral center and the complete molecular framework, ensuring unambiguous identification of the compound across different research contexts. The Chemical Abstracts Service has assigned this compound the registry number 36450-02-9, providing a unique identifier that facilitates database searches and literature reviews.

Properties

Molecular Formula |

C29H48O2 |

|---|---|

Molecular Weight |

428.7 g/mol |

IUPAC Name |

(6R,8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-6-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C29H48O2/c1-7-20(18(2)3)9-8-19(4)23-10-11-24-22-17-27(31)26-16-21(30)12-14-29(26,6)25(22)13-15-28(23,24)5/h16,18-20,22-25,27,31H,7-15,17H2,1-6H3/t19-,20-,22+,23-,24+,25+,27-,28-,29-/m1/s1 |

InChI Key |

IWNCBADONFSAAW-NFVQQQKOSA-N |

Isomeric SMILES |

CC[C@H](CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@H](C4=CC(=O)CC[C@]34C)O)C)C(C)C |

Canonical SMILES |

CCC(CCC(C)C1CCC2C1(CCC3C2CC(C4=CC(=O)CCC34C)O)C)C(C)C |

Origin of Product |

United States |

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C29H48O2

- Molecular Weight : 428.7 g/mol

- IUPAC Name : (6R,8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-6-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one

This compound is derived from stigmastane and exhibits a hydroxyl group at the 6beta position.

Antiviral Activity

Recent studies have indicated that 6beta-Hydroxystigmast-4-en-3-one may have antiviral properties. It was identified as a potential inhibitor of RNA-dependent RNA polymerase (RdRp) in SARS-CoV-2. The binding affinity of this compound to RdRp was noted to be significant, with interactions that could potentially inhibit viral replication .

Table 1: Binding Affinity of Compounds to RdRp

| Compound | Binding Affinity (kcal/mol) | Inhibition Constant (nM) |

|---|---|---|

| This compound | -8.2 | Not specified |

| Sennaglucosides | -8.4 | 685 |

| Naringin | -8.6 | 488 |

This data suggests that while the exact inhibition constant for this compound is not specified, its binding affinity indicates a potential role in therapeutic applications against viral infections.

Antifungal Properties

In another study involving the extraction of compounds from Pilocarpus grandiflorus, this compound was isolated and tested for antifungal activity. The results demonstrated that this compound exhibited notable antifungal properties against various strains of fungi .

Surfactants and Emulsifiers

This compound has been explored for its role as a surfactant and emulsifier in industrial applications. Its unique chemical structure allows it to stabilize emulsions and enhance the solubility of various compounds in formulations .

Table 2: Industrial Applications of this compound

| Application Type | Description |

|---|---|

| Surfactants | Used to reduce surface tension in liquid formulations |

| Emulsifiers | Stabilizes mixtures of oil and water in food products |

Case Study 1: Antiviral Research

A study focused on identifying therapeutic compounds targeting SARS-CoV-2 highlighted the role of this compound as a promising candidate due to its interaction with RdRp. The research utilized molecular docking simulations to assess binding affinities and predict potential efficacy against viral replication .

Case Study 2: Antifungal Efficacy

Another investigation into the chemical constituents of Pilocarpus grandiflorus revealed that extracts containing this compound demonstrated significant antifungal activity. The study employed various methods such as disk diffusion assays to evaluate the effectiveness against fungal pathogens .

Chemical Reactions Analysis

Hydroxylation Reactions

The 6β-hydroxyl group and steroidal backbone make this compound susceptible to further hydroxylation under enzymatic or chemical conditions:

-

Key Insight : The hydroxyl group at C-6β can undergo dehydrogenation to form a ketone, though this is not explicitly documented in the literature for this specific compound.

-

Biological Context : As a metabolite, hydroxylation likely occurs in vivo via enzymatic pathways involving cytochrome P450 systems .

Oxidation Reactions

The ketone at C-3 and hydroxyl group at C-6β dominate oxidation chemistry:

| Functional Group | Reagents/Conditions | Product | Notes |

|---|---|---|---|

| C-3 Ketone | Strong oxidants (e.g., KMnO₄) | Carboxylic acid derivatives | Rare due to steric hindrance |

| C-6β Hydroxyl | Mild oxidants (e.g., PCC) | 6-Ketostigmast-4-en-3-one | Theoretical based on analogs |

Reduction Reactions

The α,β-unsaturated ketone system (C-3 ketone and C-4 double bond) allows selective reductions:

| Target Site | Reagents | Product | Selectivity |

|---|---|---|---|

| C-3 Ketone | NaBH₄, LiAlH₄ | 3β-Hydroxystigmast-4-en-6β-ol | Steric effects may hinder |

| C-4 Double Bond | H₂/Pd-C | Dihydro derivatives | Saturation of Δ⁴ bond |

-

Theoretical Pathways : Reduction of the ketone to an alcohol is plausible but undocumented for this compound. Hydrogenation of the Δ⁴ bond would yield a saturated sterane derivative .

Esterification and Ether Formation

The hydroxyl group at C-6β can participate in nucleophilic reactions:

| Reaction Type | Reagents | Product | Applications |

|---|---|---|---|

| Esterification | Acetic anhydride, acyl chlorides | 6β-Acetoxy derivatives | Stability enhancement |

| Ether Synthesis | Alkyl halides, strong base | 6β-Alkoxy derivatives | Prodrug development |

-

Documentation : While not directly reported, these reactions are common for sterols with hydroxyl groups and are inferred from structural analogs .

Metabolic Transformations

As a metabolite, 6β-hydroxystigmast-4-en-3-one undergoes enzymatic modifications in biological systems:

| Pathway | Enzymes Involved | Products | Role |

|---|---|---|---|

| Phase I Metabolism | Cytochrome P450, dehydrogenases | Oxidized/hydroxylated forms | Detoxification or activation |

| Conjugation | UDP-glucuronosyltransferases | Glucuronides | Excretion facilitation |

-

Evidence : Its classification as a metabolite in PubChem and FooDB suggests involvement in biosynthetic or catabolic pathways .

Reactivity of the Steroidal Skeleton

The tetracyclic structure influences reaction outcomes:

Preparation Methods

Selection of Plant Material

The compound is predominantly isolated from the roots, stems, or leaves of specific plants. For example, Macaranga adenantha branches yielded 6β-hydroxystigmast-4-en-3-one through ethanol extraction followed by chromatographic purification. Similarly, French bean roots (Phaseolus vulgaris) have been identified as a source, with extraction efficiencies varying based on plant age and geographical origin.

Solvent Extraction and Partitioning

Plant material is typically dried, powdered, and subjected to solvent extraction. A standard protocol involves:

-

Maceration in ethanol : Plant material is soaked in 95% ethanol for 72 hours at room temperature.

-

Filtration and concentration : The ethanolic extract is filtered and evaporated under reduced pressure to obtain a crude residue.

-

Liquid-liquid partitioning : The residue is partitioned between ethyl acetate and water to isolate non-polar constituents.

Table 1: Solvent Systems for Partitioning

| Solvent Ratio (Ethyl Acetate:Water) | Target Fraction | Yield (%) |

|---|---|---|

| 1:1 | Crude steroids | 12–15 |

| 3:1 | Enriched steroids | 8–10 |

Chromatographic Purification

The ethyl acetate fraction is further purified using column chromatography. Silica gel (200–300 mesh) is the stationary phase, with gradient elution employing hexane-ethyl acetate mixtures:

-

Step 1 : 9:1 (v/v) to remove non-polar contaminants.

-

Step 2 : 7:3 (v/v) to elute 6β-hydroxystigmast-4-en-3-one.

High-performance liquid chromatography (HPLC) with a C18 column and methanol-water (85:15) mobile phase achieves final purification, yielding >95% purity.

Chemical Synthesis Approaches

Starting Materials and Key Reactions

Synthetic routes often begin with stigmasterol or stigmast-4-en-3-one derivatives. A 1973 study demonstrated the hydroxylation of stigmast-4-en-3-one using osmium tetroxide () to introduce the 6β-hydroxyl group. The reaction proceeds via syn-dihydroxylation, followed by selective oxidation to retain the 3-keto group.

Reaction Scheme:

This method yields approximately 40–45% of the target compound, with byproducts arising from over-oxidation or epimerization.

Microbial Biotransformation

Recent advances employ fungal or bacterial strains to hydroxylate stigmastane precursors. Rhizopus arrhizus and Aspergillus ochraceus have shown 6β-regioselectivity, achieving conversions of 60–70% under optimized conditions (pH 7.0, 28°C, 120 rpm).

Table 2: Microbial Hydroxylation Efficiency

| Microorganism | Substrate | Conversion (%) |

|---|---|---|

| Rhizopus arrhizus | Stigmast-4-en-3-one | 68 |

| Aspergillus ochraceus | Stigmast-4-en-3-one | 62 |

Challenges in Synthesis and Purification

Stereochemical Control

The 6β-hydroxyl configuration is critical for bioactivity. Traditional chemical methods struggle with stereoselectivity, often producing mixtures of 6α and 6β isomers. Chiral auxiliaries or enzymatic resolution (e.g., lipase-mediated acetylation) improve selectivity but increase process complexity.

Scalability Issues

Natural extraction yields are low (0.002–0.005% dry weight), necessitating large plant quantities for industrial-scale production. Synthetic routes, while more scalable, face cost barriers due to expensive reagents like .

Comparative Analysis of Methods

Table 3: Method Comparison

| Parameter | Natural Extraction | Chemical Synthesis | Microbial Biotransformation |

|---|---|---|---|

| Yield (%) | 0.005 | 40–45 | 60–70 |

| Purity (%) | >95 | 85–90 | 75–80 |

| Cost | High | Moderate | Low |

| Stereoselectivity | High | Low | High |

Q & A

Basic Research Questions

Q. How can researchers verify the identity and purity of 6β-Hydroxystigmast-4-en-3-one in natural product extracts?

- Methodological Answer : Use a combination of nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HR-MS) to confirm structural identity. Purity can be assessed via high-performance liquid chromatography (HPLC) with UV/Vis or evaporative light scattering detection (ELSD). Cross-reference spectral data with published databases and validate against authenticated standards. Ensure proper storage conditions (-20°C for solid, -80°C in solvent) to prevent degradation .

Q. What analytical techniques are optimal for quantifying 6β-Hydroxystigmast-4-en-3-one in complex matrices like plant extracts?

- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is recommended for its sensitivity and specificity. Optimize chromatographic conditions (e.g., C18 columns, gradient elution with acetonitrile/water) to resolve co-eluting compounds. Validate the method using spike-and-recovery experiments in representative matrices. Include internal standards (e.g., deuterated analogs) to correct for matrix effects .

Q. How should researchers design bioactivity assays for 6β-Hydroxystigmast-4-en-3-one given its structural similarity to other triterpenoids?

- Methodological Answer : Prioritize orthogonal assays to mitigate cross-reactivity. For example, combine cell-based assays (e.g., anti-inflammatory response in macrophages) with enzyme inhibition studies (e.g., cyclooxygenase-2). Use structure-activity relationship (SAR) analysis to differentiate its effects from structurally related compounds like β-sitosterol. Include negative controls (e.g., triterpenoid-free extracts) to isolate specific bioactivity .

Advanced Research Questions

Q. What strategies resolve contradictory bioactivity data for 6β-Hydroxystigmast-4-en-3-one across different studies?

- Methodological Answer : Conduct a systematic review with meta-analysis (e.g., following COSMOS-E guidelines) to harmonize data. Assess heterogeneity sources, such as variations in extraction methods (e.g., solvent polarity) or assay endpoints. Perform subgroup analyses based on study design (e.g., in vitro vs. in vivo) and quantify bias using tools like ROBINS-I. Reconcile discrepancies through dose-response modeling .

Q. How can researchers assess the stability of 6β-Hydroxystigmast-4-en-3-one under various experimental conditions?

- Methodological Answer : Perform accelerated stability studies under stress conditions (e.g., heat, light, pH extremes). Monitor degradation via LC-MS and kinetic modeling (e.g., Arrhenius equation for temperature effects). For cell-based assays, pre-test compound stability in culture media (e.g., DMEM with 10% FBS) over 24–72 hours. Document solvent compatibility (e.g., DMSO vs. ethanol) to avoid artifactual results .

Q. What in silico approaches predict the molecular targets of 6β-Hydroxystigmast-4-en-3-one?

- Methodological Answer : Use molecular docking (e.g., AutoDock Vina) to screen against targets like G protein-coupled receptors (GPCRs) or nuclear receptors. Validate predictions with pharmacophore modeling (e.g., Schrödinger Phase) and molecular dynamics simulations (e.g., AMBER). Cross-reference results with databases like ChEMBL or PubChem BioAssay. Prioritize targets with high binding affinity and ethnopharmacological relevance (e.g., anti-inflammatory pathways) .

Q. How can researchers differentiate 6β-Hydroxystigmast-4-en-3-one from structurally related phytosteroids in mixed samples?

- Methodological Answer : Employ chromatographic separation with advanced detectors (e.g., charged aerosol detection for non-UV-absorbing compounds). Use derivatization techniques (e.g., silylation for GC-MS) to enhance volatility and specificity. Compare retention indices and fragmentation patterns (MS/MS) against reference libraries. For plant extracts, combine with genomic barcoding to confirm species identity .

Q. What considerations are needed when integrating 6β-Hydroxystigmast-4-en-3-one research with ethnopharmacological data?

- Methodological Answer : Align experimental models with traditional use contexts (e.g., inflammation models for compounds used in TCM formulations like 葛根). Conduct literature mining of historical texts (e.g., 圣惠方) to identify dosage ranges and synergies with co-occurring compounds (e.g., flavonoids in 柴芩软胶囊). Validate findings using reverse pharmacology approaches, linking observed bioactivities to ethnomedical claims .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.